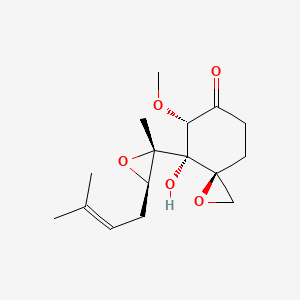
L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo-
Vue d'ensemble
Description
L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- is a complex organic compound with the molecular formula C29H52N6O9 and a molecular weight of 628.8 g/mol. This compound is notable for its intricate structure, which includes multiple amino acid residues and a long aliphatic chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- typically involves a series of peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The key steps include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Peptide Coupling: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.
Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction of peptide bonds can yield amines.
Substitution: Nucleophilic substitution reactions can modify the side chains of amino acid residues.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of novel materials and biocompatible surfaces.
Mécanisme D'action
The mechanism of action of L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The long aliphatic chain may facilitate membrane penetration, enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Lysinamide, glycyl-6-carboxy-N(sup 6)-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, erythro-
- L-Lysinamide, glycyl-6-carboxy-N(sup 6)-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, meso-
Uniqueness
L-Lysinamide, glycyl-6-carboxy-N6-(N-(N-(1-oxododecyl)-L-alanyl)-D-gamma-glutamyl)-, threo- is unique due to its specific stereochemistry, which influences its biological activity and interactions. The threo- configuration may confer distinct properties compared to its erythro- and meso- counterparts, affecting its efficacy in various applications.
Propriétés
Numéro CAS |
79645-16-2 |
|---|---|
Formule moléculaire |
C29H52N6O9 |
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
(2S,6S)-6-amino-7-[(2-aminoacetyl)amino]-2-[[(4S)-4-carboxy-4-[[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C29H52N6O9/c1-3-4-5-6-7-8-9-10-11-15-23(36)32-19(2)26(39)34-22(29(43)44)16-17-24(37)33-21(28(41)42)14-12-13-20(31)27(40)35-25(38)18-30/h19-22H,3-18,30-31H2,1-2H3,(H,32,36)(H,33,37)(H,34,39)(H,41,42)(H,43,44)(H,35,38,40)/t19-,20-,21-,22-/m0/s1 |
Clé InChI |
NFOZQVZAMTVBKR-CMOCDZPBSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)NC(=O)CN)N)C(=O)O)C(=O)O |
SMILES isomérique |
CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC[C@@H](C(=O)NC(=O)CN)N)C(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)NC(=O)CN)N)C(=O)O)C(=O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
79645-16-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
lauroyl-Ala-gamma-Glu-LL-A2pmNH2-Gly N(2)-(N-(N-lauroyl-alanyl)-gamma-glutamyl)-N(6)-glycyl-2,6-diaminopimelanic acid pimelautide pimelautide, (R*,R*)-DL-lysine RP 44.102 RP 44102 RP-44102 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)




